

Application Notes and Protocols for SIRT2-IN-9 in Cell Culture

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Compound of Interest

Compound Name: SIRT2-IN-9

Cat. No.: B4051715

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These application notes provide a comprehensive guide for utilizing **SIRT2-IN-9**, a selective inhibitor of Sirtuin 2 (SIRT2), in a cell culture setting. This document includes detailed protocols for preparing and using the inhibitor, assessing its effects on cell viability and target engagement, as well as an overview of the relevant signaling pathways.

Introduction to SIRT2-IN-9

SIRT2-IN-9 is a potent and selective small molecule inhibitor of SIRT2, a member of the NAD⁺-dependent protein deacetylase family.[1] SIRT2 is predominantly localized in the cytoplasm and is involved in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics through the deacetylation of substrates like α -tubulin.[2] Dysregulation of SIRT2 activity has been implicated in cancer and neurodegenerative diseases, making it an attractive target for therapeutic development.[2][3] **SIRT2-IN-9** offers a valuable tool for investigating the biological functions of SIRT2 and for exploring its therapeutic potential.

Physicochemical Properties and Storage

Proper handling and storage of **SIRT2-IN-9** are crucial for maintaining its stability and activity.

Property	Value	Reference
CAS Number	522650-91-5	[1]
Molecular Formula	C ₂₁ H ₂₂ N ₆ OS ₂	[1]
Formula Weight	438.57 g/mol	[1]
Purity	>98% (HPLC)	[1]
Solubility	4.46 mg/mL (10.17 mM) in DMSO	[1]

Stock Solution Preparation and Storage:

To prepare a stock solution, dissolve **SIRT2-IN-9** in DMSO. For example, to make a 10 mM stock solution, dissolve 4.39 mg of **SIRT2-IN-9** in 1 mL of DMSO. Gentle warming and vortexing can aid in dissolution.

- Short-term storage (up to 1 month): Store the DMSO stock solution at -20°C, protected from light.
- Long-term storage (up to 6 months): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]

Experimental Protocols

The following are detailed protocols for common cell-based assays using **SIRT2-IN-9**.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the effect of **SIRT2-IN-9** on the viability and proliferation of cultured cells.

Materials:

- Cells of interest

- Complete cell culture medium
- **SIRT2-IN-9** stock solution (e.g., 10 mM in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **SIRT2-IN-9** in complete culture medium from the stock solution. A typical concentration range to test is 0-50 μ M.^[1] Remove the old medium from the wells and add 100 μ L of the medium containing the desired concentrations of **SIRT2-IN-9**. Include a vehicle control (DMSO) at the same final concentration as in the highest **SIRT2-IN-9** treatment.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 72 hours).^[1]
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.
- **Formazan Formation:** Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
- **Solubilization:** Carefully aspirate the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
- **Absorbance Measurement:** Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.^[5]

- Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of α -Tubulin Acetylation

This protocol details the detection of acetylated α -tubulin, a direct substrate of SIRT2, to confirm the target engagement of **SIRT2-IN-9** in cells.

Materials:

- Cells of interest
- 6-well plates
- **SIRT2-IN-9** stock solution
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
- BCA protein assay kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetyl- α -tubulin (Lys40) and anti- α -tubulin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Cell Culture and Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of **SIRT2-IN-9** (e.g., 6.25, 12.5, 25, and 50 μ M) for a specified time (e.g., 6 hours).^[1] Include a vehicle control.
- **Cell Lysis:** After treatment, wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
- **Protein Extraction:** Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
- **Protein Quantification:** Determine the protein concentration of each lysate using the BCA assay.
- **Sample Preparation:** Normalize the protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against acetylated α -tubulin (e.g., 1:1000 dilution) overnight at 4°C.
- **Washing and Secondary Antibody Incubation:** Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Re-probing:** To normalize for protein loading, strip the membrane and re-probe with an antibody against total α -tubulin.

Quantitative Data Summary

The following tables summarize the inhibitory activity of **SIRT2-IN-9** and other commonly used SIRT2 inhibitors.

Table 1: In Vitro Inhibitory Activity of **SIRT2-IN-9**

Parameter	Value	Cell Line/Enzyme	Incubation Time	Reference
IC50 (SIRT2)	1.3 μ M	Recombinant SIRT2	15 min	[1]
IC50 (SIRT1)	>300 μ M	Recombinant SIRT1	15 min	[1]
IC50 (SIRT3)	>300 μ M	Recombinant SIRT3	15 min	[1]

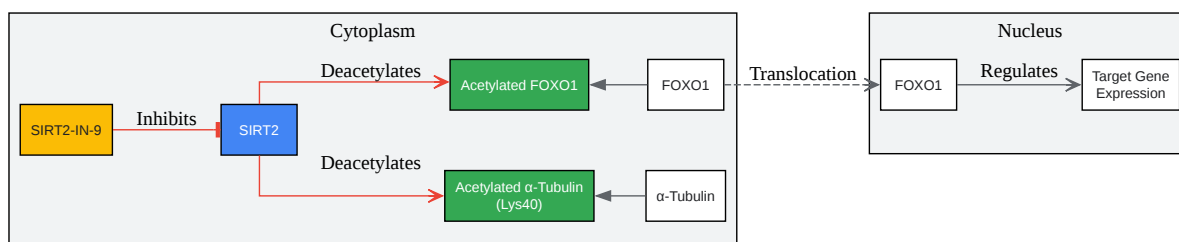
Table 2: Cellular Activity of **SIRT2-IN-9** in MCF-7 Breast Cancer Cells

Assay	Concentration Range	Incubation Time	Result	Reference
Cell Proliferation	0-50 μ M	72 hours	Dose-dependent inhibition	[1]
α -Tubulin Acetylation	6.25-50 μ M	6 hours	Dose-dependent increase	[1]

Signaling Pathways and Experimental Workflow

SIRT2 Signaling Pathway

SIRT2 primarily functions as a deacetylase in the cytoplasm. One of its key substrates is α -tubulin, a component of microtubules. By deacetylating α -tubulin at lysine 40, SIRT2 influences microtubule stability and dynamics. Inhibition of SIRT2 by **SIRT2-IN-9** leads to an accumulation of acetylated α -tubulin. SIRT2 also regulates the activity of the transcription factor FOXO1 through deacetylation.[6][7] This interaction plays a role in processes such as adipogenesis.

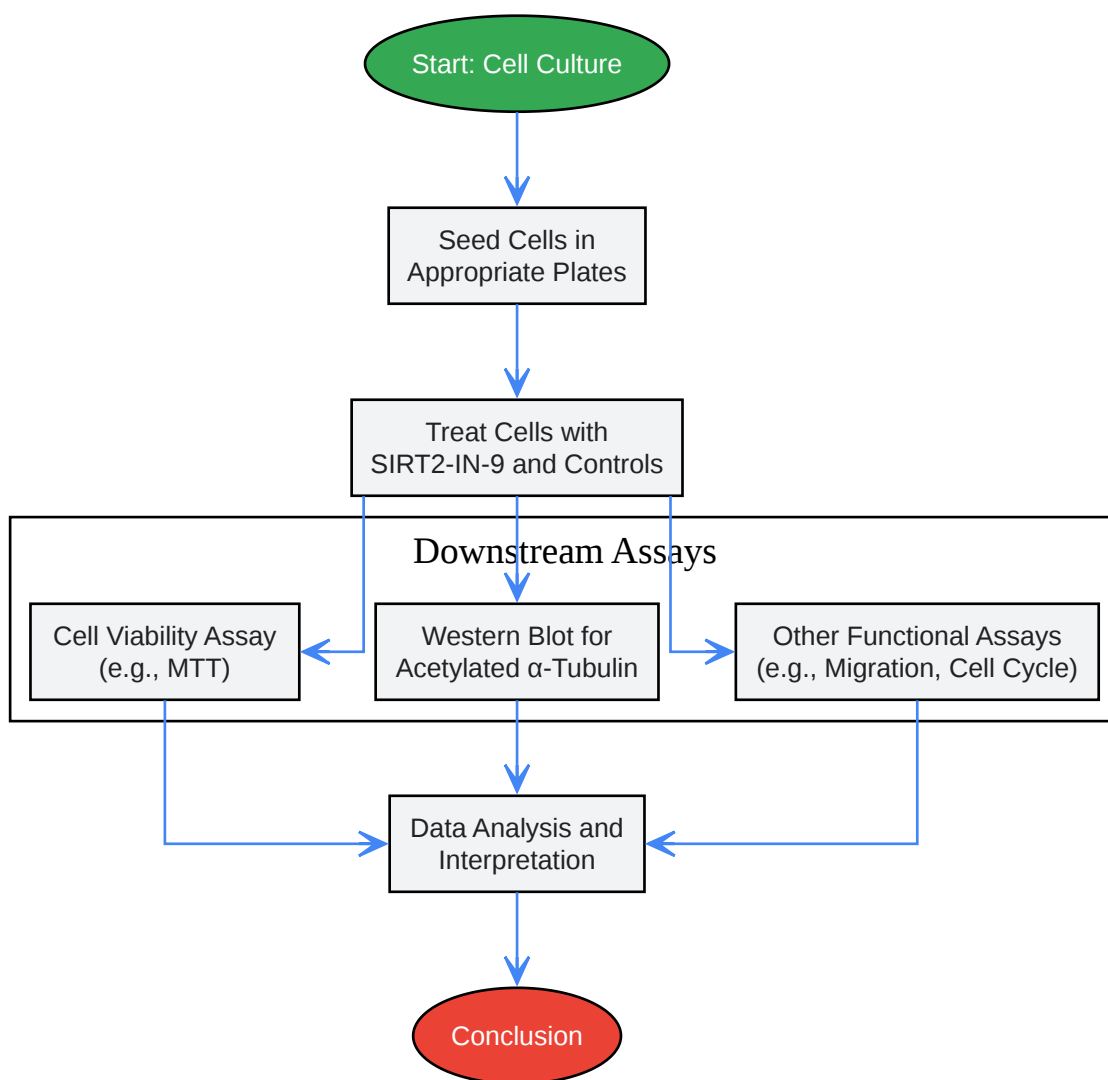


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Figure 1: SIRT2 signaling pathway and the effect of **SIRT2-IN-9**.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of **SIRT2-IN-9** in cell culture.



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Figure 2: General experimental workflow for using **SIRT2-IN-9**.

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